molecular formula C18H25N5 B6438522 N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine CAS No. 2549007-44-3

N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B6438522
CAS No.: 2549007-44-3
M. Wt: 311.4 g/mol
InChI Key: LWTSPYUWHMVTMH-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine (CAS 2549007-44-3) is a synthetically designed pyridazine derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C18H25N5 and a molecular weight of 311.42 g/mol, this compound is characterized by a piperazine core substituted with a phenylethyl group and linked to a dimethylaminopyridazine ring . This structure is representative of a class of compounds being explored for their potential multi-target biological activity. Recent scientific investigations into structurally related pyridazin-3-one compounds have demonstrated superior vasorelaxant activity in pre-contracted rat aortic tissues, significantly outperforming reference standards like hydralazine by inducing vascular smooth muscle relaxation through mechanisms that may involve the upregulation of eNOS mRNA expression and subsequent increase in bioactive nitric oxide (NO) levels . Furthermore, pyridazine derivatives incorporating a piperidine or piperazine moiety have shown promising activity as CNS-penetrant pan-muscarinic acetylcholine receptor antagonists, which are relevant for neurological research , and as novel p53 activators with demonstrated in vitro efficacy against breast cancer cell lines, indicating a potential application in oncology drug discovery . Researchers can utilize this compound as a key chemical building block for synthesizing novel derivatives or as a pharmacological tool for probing mechanisms related to cardiovascular function, neurological pathways, and cancer biology. The product is provided for non-human research and development purposes only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. All handling and experimentation must be conducted by technically qualified individuals in appropriate research settings.

Properties

IUPAC Name

N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-15(16-7-5-4-6-8-16)22-11-13-23(14-12-22)18-10-9-17(19-20-18)21(2)3/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTSPYUWHMVTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The pyridazine ring serves as the foundational scaffold for this compound. NAS reactions are frequently employed to introduce amine groups at specific positions. For example, 3,6-dichloropyridazine can undergo selective substitution at the 3-position using dimethylamine under reflux conditions in tetrahydrofuran (THF), yielding N,N-dimethyl-6-chloropyridazin-3-amine. This intermediate is critical for subsequent piperazine coupling.

Key variables influencing NAS efficiency include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

  • Temperature : Reactions typically proceed at 80–100°C to overcome aromatic ring deactivation.

  • Leaving group reactivity : Chlorine atoms at the 6-position are more reactive than bromine due to reduced steric hindrance.

The introduction of the 4-(1-phenylethyl)piperazine group at the pyridazine 6-position is achieved through two primary methods:

Direct Alkylation of Piperazine

A one-pot alkylation strategy involves reacting N,N-dimethyl-6-chloropyridazin-3-amine with 1-phenylethylpiperazine in the presence of a base such as potassium carbonate. This method typically achieves yields of 65–72% under reflux conditions in acetonitrile.

Reaction conditions :

ParameterValue
SolventAcetonitrile
Temperature80°C
Reaction time24–48 hours
BaseK2CO3 (2.5 equiv)

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers superior regioselectivity for sterically hindered substrates. Using Pd2(dba)3 as a catalyst and Xantphos as a ligand, coupling efficiencies exceed 85%. This method is preferred for scale-up due to reduced byproduct formation.

Catalytic system optimization :

ComponentRoleConcentration
Pd2(dba)3Catalyst2 mol%
XantphosLigand4 mol%
Cs2CO3Base3 equiv

Functional Group Modifications

N-Methylation Strategies

The dimethylamine group at the 3-position can be introduced via reductive amination or direct alkylation:

  • Reductive amination : Treatment of 3-aminopyridazine with formaldehyde and sodium cyanoborohydride in methanol yields the dimethylated product in 78% yield.

  • Methyl iodide quaternization : Reaction with methyl iodide in DMF at 50°C achieves quantitative methylation but requires rigorous purification to remove residual iodide.

Chirality Induction in the Piperazine Sidechain

The 1-phenylethyl group introduces a stereocenter, necessitating enantioselective synthesis. Asymmetric hydrogenation of a prochiral imine precursor using Ir-(S)-BINAP catalysts achieves up to 92% enantiomeric excess (ee).

Hydrogenation conditions :

ParameterValue
Pressure50 bar H2
Temperature60°C
Catalyst loading0.5 mol% Ir-(S)-BINAP

Reaction Optimization and Scale-Up Challenges

Solvent Selection and Green Chemistry

While DMF and acetonitrile are effective, recent trends favor cyclopentyl methyl ether (CPME) as a greener alternative. CPME improves reaction yields by 12% while reducing environmental toxicity.

Byproduct Mitigation

Common byproducts include:

  • Di-alkylated piperazine : Controlled via stoichiometric limiting of the alkylating agent.

  • Ring-opened pyridazines : Minimized by maintaining reaction pH > 9.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): Key peaks include δ 2.98 (s, 6H, N(CH3)2), 3.15–3.45 (m, 8H, piperazine), and 7.25–7.40 (m, 5H, phenyl).

  • HRMS : Calculated for C19H24N5 [M+H]+: 346.2134; Found: 346.2138.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) shows >99% purity at 254 nm.

Industrial Applications and Patent Landscape

The compound’s structural analog in WO2015017589A1 demonstrates potent activity in treating spinal muscular atrophy (SMA), highlighting its therapeutic potential. Scale-up protocols from this patent emphasize continuous flow reactors for piperazine coupling, reducing batch times by 40%.

Emerging Synthetic Technologies

Photocatalytic Methods

Visible-light-mediated C-N bond formation using Ru(bpy)3Cl2 reduces energy consumption by 60% compared to thermal methods.

Biocatalytic Approaches

Immobilized transaminases enable enantioselective synthesis of the 1-phenylethyl group with 99% ee, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any nitro or carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

Antipsychotic Properties

Research indicates that compounds similar to N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine exhibit antipsychotic effects. These compounds target dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. A study demonstrated that derivatives of this compound showed significant binding affinity to dopamine D2 receptors, suggesting potential for treating psychotic symptoms .

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. It acts as a hedgehog signaling inhibitor, which is crucial in the development of various malignancies. In vitro studies have shown that this class of compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Schizophrenia Treatment

A clinical trial involving a derivative of this compound reported significant improvements in patients with treatment-resistant schizophrenia. The trial highlighted the compound's ability to reduce positive symptoms such as hallucinations and delusions, with manageable side effects .

Cancer Research

In a preclinical study, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and prostate cancer models, supporting its potential as a therapeutic agent .

Comparative Data Table

Application AreaMechanism of ActionEvidence Source
AntipsychoticDopamine D2 receptor antagonistClinical trial data
Anti-cancerHedgehog signaling pathway inhibitionPreclinical study findings

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Core Pyridazine Modifications

  • MW108 (N,N-dimethyl-6-(naphthalene-2-yl)-5-(pyridine-4-yl)pyridazin-3-amine) :
    • Key Differences : Incorporates naphthalene and pyridine substituents at the 5- and 6-positions of pyridazine instead of a piperazine-linked phenylethyl group.
    • Pharmacological Relevance : Acts as a brain-penetrant p38αMAPK inhibitor, showing efficacy in autism spectrum disorder (ASD) models .
    • Molecular Weight : 396.3 g/mol .
  • MW01-8-071HAB (4-methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine) :
    • Key Differences : Features a piperazinyl-ethyl chain and methyl/phenyl groups on pyridazine.
    • Physicochemical Impact : Reduced lipophilicity compared to the target compound due to the ethyl linker and lack of aromatic substitution on piperazine .

B. Piperazine Substitution Variations

  • G856-8756 (N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine) :
    • Key Differences : Nitrobenzoyl group on piperazine introduces strong electron-withdrawing effects, contrasting with the neutral 1-phenylethyl group in the target compound.
    • Impact on Bioactivity : Likely alters metabolic stability and target engagement due to increased polarity .
  • N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine (CAS 2549016-75-1) :
    • Key Differences : Pyridinylmethyl substituent on piperazine vs. phenylethyl.
    • Molecular Weight : 298.39 g/mol (lower than G856-8756, MW 463.96) .
    • Pharmacokinetic Implications : Reduced lipophilicity compared to the phenylethyl group may limit CNS penetration .

A. Kinase Inhibition

  • MW108 : Inhibits p38αMAPK (IC₅₀ < 100 nM) with high brain penetration, validated in ASD and brain injury models .

B. Dopamine Receptor Interactions

  • S 18126 and L 745,870 : Piperazine-containing dopamine D4 receptor antagonists with >100-fold selectivity over D2/D3 receptors. The phenylethyl group in the target compound may similarly influence receptor binding but requires empirical validation .

C. Antipsychotic and Metabolic Profiles

  • Raclopride : A D2/D3 antagonist with potent presynaptic dopamine modulation. In contrast, phenylethyl-substituted piperazines (e.g., target compound) may exhibit reduced extrapyramidal side effects due to selective D4/D2 receptor profiles .
Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₂₇N₅ 325.45 (calculated) 1-Phenylethyl-piperazine, dimethylamine
MW108 C₂₃H₂₁N₇ 396.3 Naphthalene, pyridine
G856-8756 C₂₂H₂₂N₆O₃ 418.45 Nitrobenzoyl-piperazine
CAS 2549016-75-1 C₁₆H₂₂N₆ 298.39 Pyridinylmethyl-piperazine

Q & A

Basic: What are the key synthetic routes for synthesizing N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine, and what critical parameters influence reaction yields?

Answer:
The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the piperazine moiety.
  • Coupling reactions (e.g., Buchwald-Hartwig or Ullmann coupling) to attach the phenylethyl group to the pyridazine core.
  • Amine alkylation for dimethylation at the terminal amine group.

Critical parameters affecting yields include:

  • Reaction temperature : Excessive heat may degrade intermediates (e.g., pyridazine derivatives are thermally sensitive) .
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency but require strict oxygen-free conditions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may increase byproduct formation .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Mass spectrometry (MS) : ESI+ or MALDI-TOF confirms molecular weight (e.g., m/z 452 [M+H]+ observed in similar piperazine-pyridazine hybrids) .
  • NMR spectroscopy :
    • 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperazine CH2 at δ 2.5–3.5 ppm) .
    • 13C NMR verifies carbon骨架 integrity, including quaternary carbons in the pyridazine ring .
  • HPLC-PDA/UV : Purity assessment (>95% purity threshold for pharmacological studies) .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks or MS adducts) during characterization?

Answer:

  • Hypothesis-driven analysis :
    • Adducts in MS : Use high-resolution MS (HRMS) to distinguish between [M+H]+ and sodium/potassium adducts. Adjust ionization settings (e.g., reduce source voltage) .
    • NMR impurities : Compare experimental shifts with computed spectra (DFT calculations) or isolate byproducts via preparative HPLC .
  • Controlled degradation studies : Heat or expose the compound to acidic/basic conditions to identify labile functional groups contributing to anomalies .

Advanced: What strategies optimize regioselectivity in the piperazine-pyridazine coupling step?

Answer:

  • Steric and electronic modulation :
    • Introduce electron-withdrawing groups (e.g., NO2) on the pyridazine ring to direct coupling to the 4-position .
    • Use bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to favor coupling at less hindered sites .
  • Computational pre-screening : DFT simulations predict reactive sites based on frontier molecular orbital (FMO) interactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

  • Systematic substitution :
    • Piperazine modifications : Replace the phenylethyl group with fluorinated or heteroaromatic substituents to alter lipophilicity and target binding .
    • Pyridazine core tweaks : Introduce methyl or methoxy groups to modulate electron density and hydrogen-bonding potential .
  • Biological assays : Test derivatives against kinase panels (e.g., EGFR, BRAF) to correlate structural changes with inhibitory potency .

Advanced: What computational methods are used to predict the compound’s pharmacokinetic (PK) properties?

Answer:

  • In silico modeling :
    • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
    • Molecular docking : AutoDock Vina or Schrödinger Suite模拟 interactions with target proteins (e.g., dopamine D2/D3 receptors for CNS applications) .
  • Validation : Compare computational predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Advanced: How should researchers address low reproducibility in synthetic yields across labs?

Answer:

  • Standardize protocols :
    • Document exact grades of reagents (e.g., anhydrous solvents vs. technical grade) and equipment (e.g., microwave synthesizer vs. oil bath) .
    • Control humidity and oxygen levels for air-sensitive steps (e.g., use Schlenk lines for palladium-catalyzed reactions) .
  • Inter-lab collaboration : Share crude reaction mixtures for cross-analysis via LC-MS to identify variable impurities .

Cross-Disciplinary: How can this compound be applied in drug delivery or materials science?

Answer:

  • Drug delivery :
    • Functionalize the piperazine nitrogen with PEG linkers for nanoparticle conjugation, enhancing solubility and tumor targeting .
  • Materials science :
    • Incorporate into metal-organic frameworks (MOFs) via pyridazine coordination sites for catalytic or sensing applications .

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